(1S,4R)-4-Propyl-4'-(4-(trifluoromethoxy)phenyl)-1,1'-bi(cyclohexane)
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Overview
Description
(1S,4R)-4-Propyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane) is a chiral compound with a unique structure that includes a propyl group and a trifluoromethoxyphenyl group attached to a bicyclohexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-Propyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane) typically involves multiple steps, starting from readily available precursors. One common method involves the use of boronic esters, which undergo stereospecific functionalizations and transformations to introduce the desired substituents . The reaction conditions often include the use of specific catalysts and reagents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining the purity and yield of the product. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-4-Propyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(1S,4R)-4-Propyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of chiral compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4R)-4-Propyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (1S,4R)-4-Propyl-4’-(4-methoxyphenyl)-1,1’-bi(cyclohexane)
- (1S,4R)-4-Propyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane)
- (1S,4R)-4-Propyl-4’-(4-chlorophenyl)-1,1’-bi(cyclohexane)
Uniqueness
The uniqueness of (1S,4R)-4-Propyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane) lies in the presence of the trifluoromethoxy group, which can impart unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[4-(4-propylcyclohexyl)cyclohexyl]-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F3O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)26-22(23,24)25/h12-19H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQMFUYBFQQAKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928355 |
Source
|
Record name | (1s,1'r,4r,4'r)-4-Propyl-4'-[4-(trifluoromethoxy)phenyl]-1,1'-bi(cyclohexyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133937-72-1 |
Source
|
Record name | (1s,1'r,4r,4'r)-4-Propyl-4'-[4-(trifluoromethoxy)phenyl]-1,1'-bi(cyclohexyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-trans-Propyl-[1,1-bicyclohexyl]-4-trans-yl)-4-trifluormethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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